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molecular formula C9H9ClO5S B012299 Methyl 2-(chlorosulfonyl)-4-methoxybenzoate CAS No. 108318-75-8

Methyl 2-(chlorosulfonyl)-4-methoxybenzoate

Cat. No. B012299
M. Wt: 264.68 g/mol
InChI Key: OJRCIKNACBOQPP-UHFFFAOYSA-N
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Patent
US04632693

Procedure details

To 500 ml of thionyl chloride was added portionwise over 1 hour 100 g of the compound of Example 3. The reaction mixture was stirred 0.5 hours, and 5 ml of dimethylformamide was added over 1 hour. The mixture was refluxed overnight. The orange solution was cooled to ambient temperature and concentrated in vacuo to a yellow semisolid. The reaction product was dissolved in 250 ml dichloromethane, and the solution was concentrated in vacuo. The resulting solid was partitioned between ether and water. The organic phase was washed with water, twice with aqeous sodium bicarbonate, dried over magnesium sulfate. Evaporation of the solvent in vacuo gave 47 g of the title compound, m.p. 69°-72° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.CO[C:7]1[CH:12]=[CH:11][C:10]([S:13]([O-:16])(=[O:15])=O)=[C:9]([C:17]([O:19][CH3:20])=[O:18])[CH:8]=1.[Na+].CN(C)[CH:24]=[O:25]>>[Cl:3][S:13]([C:10]1[CH:11]=[C:12]([O:25][CH3:24])[CH:7]=[CH:8][C:9]=1[C:17]([O:19][CH3:20])=[O:18])(=[O:15])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
compound
Quantity
100 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)S(=O)(=O)[O-])C(=O)OC.[Na+]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow semisolid
DISSOLUTION
Type
DISSOLUTION
Details
The reaction product was dissolved in 250 ml dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was partitioned between ether and water
WASH
Type
WASH
Details
The organic phase was washed with water, twice with aqeous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClS(=O)(=O)C1=C(C(=O)OC)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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